Validated Analytical Method for beta-Methylenepyridine-2-ethanol as a Critical Impurity Standard
beta-Methylenepyridine-2-ethanol (CAS 58379-60-5) is explicitly referenced as a specific chemical entity (Betahistine Impurity 13) for which a dedicated and scalable reverse-phase HPLC method has been developed . This method, using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, enables the quantification and preparative separation of this impurity from the active pharmaceutical ingredient (API) [1]. This represents a direct application where this precise compound, not a generic analog, is required as a reference standard for quality control in pharmaceutical manufacturing .
| Evidence Dimension | Specificity as an Analytical Reference Standard |
|---|---|
| Target Compound Data | Identified as 'Betahistine Impurity 13'; Dedicated HPLC method available (Newcrom R1 column, MeCN/water/H3PO4 mobile phase) [1] |
| Comparator Or Baseline | Generic pyridine-ethanol derivatives (e.g., 2-Pyridineethanol, CAS 103-74-2) |
| Quantified Difference | Not applicable as a generic substitute; only CAS 58379-60-5 serves as the specific 'Betahistine Impurity 13' reference standard for this validated application |
| Conditions | Analytical method validation for pharmaceutical impurity profiling; scalable for preparative separation and pharmacokinetic studies [1] |
Why This Matters
Procurement of CAS 58379-60-5 is non-negotiable for analytical labs performing impurity testing of betahistine drug products, as it is the certified reference material for this specific impurity.
- [1] SIELC Technologies. Separation of beta-Methylenepyridine-2-ethanol on Newcrom R1 HPLC column. Application Note, May 16, 2018. View Source
